
m-Metolazone
Descripción general
Descripción
m-Metolazone: is a thiazide-like diuretic primarily used to treat conditions such as congestive heart failure and hypertension. It is known for its ability to decrease the amount of water reabsorbed into the bloodstream by the kidneys, thereby reducing blood volume and increasing urine volume . This compound is marketed under various brand names, including Zytanix, Metoz, Zaroxolyn, and Mykrox .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-Metolazone involves several steps, starting from the quinazoline nucleus. The key steps include the chlorination of the quinazoline ring, followed by sulfonamide formation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride and sulfonamide reagents under controlled temperatures .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product. The process is designed to minimize impurities and degradation products, which are monitored using chromatographic methods .
Análisis De Reacciones Químicas
Types of Reactions: m-Metolazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Halogen substitution reactions can occur on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of the quinazoline ring, such as sulfoxides, sulfones, and halogenated quinazolines .
Aplicaciones Científicas De Investigación
Congestive Heart Failure (CHF)
m-Metolazone is often used as an adjunctive therapy for patients with CHF who exhibit diuretic resistance. In clinical studies, the addition of this compound to loop diuretics like furosemide has demonstrated significant improvements in weight loss and urine output compared to loop diuretics alone .
Study | Group | Weight Loss (kg) | Urine Output (mL) | Notes |
---|---|---|---|---|
Metolazone + Furosemide | -6 ± 2 | 2820 ± 900 | Significant improvement in congestion resolution | |
Furosemide Alone | -3 ± 1 | 2050 ± 1120 | Less effective in diuresis |
Hypertension
In hypertensive patients, this compound can be used alone or in combination with other antihypertensive agents. It is particularly beneficial for patients who do not respond adequately to standard treatments. Studies indicate that low-dose this compound can lead to significant reductions in both systolic and diastolic blood pressure .
Chronic Kidney Disease (CKD)
This compound is effective for managing edema associated with CKD. It helps alleviate fluid retention without significantly impacting renal function, making it a preferred choice for patients with compromised kidney function .
Case Study 1: CHF Management
A multicenter retrospective study evaluated the effects of adding this compound to high doses of loop diuretics in patients hospitalized for acute decompensated heart failure. Results showed improved diuretic response and reduced hospital stay duration compared to those receiving loop diuretics alone. The study reported a reduction in NTproBNP levels, indicating improved heart failure status .
Case Study 2: Hypertension Control
In a randomized trial comparing this compound with dapagliflozin for heart failure management, patients on this compound experienced greater weight loss and improved pulmonary congestion scores after three days of treatment. This suggests its efficacy not only in fluid management but also in overall cardiovascular health .
Pharmacokinetics
The pharmacokinetic profile of this compound supports its clinical applications:
- Absorption : Rapid absorption post-oral administration; peak plasma concentration occurs approximately 1.5 hours after ingestion.
- Distribution : High plasma protein binding (95%), with a volume of distribution ranging from 108.7 to 126.3 liters.
- Metabolism : Undergoes enterohepatic circulation; influences CYP3A4 activity.
- Elimination : Mean elimination half-life is between 6 to 8 hours; primarily excreted via urine .
Safety and Side Effects
While this compound is generally well-tolerated, it can lead to electrolyte imbalances such as hyponatremia and hypokalemia, particularly when used in conjunction with other diuretics . Monitoring is crucial during therapy to mitigate potential adverse effects.
Mecanismo De Acción
m-Metolazone exerts its effects by interfering with the renal tubular mechanism of electrolyte reabsorption. It primarily inhibits sodium reabsorption at the cortical diluting site and, to a lesser extent, in the proximal convoluted tubule . This leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and lowering blood pressure .
Comparación Con Compuestos Similares
Quinethazone: Another quinazoline diuretic with similar properties.
Hydrochlorothiazide: A thiazide diuretic with a different chemical structure but similar pharmacological effects.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action.
Uniqueness: m-Metolazone is unique in its ability to remain effective even in patients with reduced kidney function, making it a preferred choice in cases of chronic kidney disease and congestive heart failure . Its chemical structure allows for a more prolonged and potent diuretic effect compared to other thiazide diuretics .
Actividad Biológica
m-Metolazone, commonly referred to simply as metolazone, is a thiazide-like diuretic with significant implications in clinical pharmacology, particularly in the management of hypertension and heart failure. This article explores the biological activity of metolazone, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
Metolazone functions primarily by inhibiting sodium reabsorption in the renal tubules. Its mechanism involves:
- Inhibition of Sodium Reabsorption : Metolazone acts at the cortical diluting segment of the nephron, leading to increased excretion of sodium and chloride ions. This results in a corresponding increase in potassium excretion due to enhanced delivery of sodium to distal tubular exchange sites .
- Activation of Human Pregnane X Receptor (hPXR) : Recent studies have demonstrated that metolazone activates hPXR, which regulates the expression of cytochrome P450 3A4 (CYP3A4) and multidrug-resistance protein 1 (MDR1). This activation can influence drug metabolism and may lead to potential drug-drug interactions .
Pharmacokinetics
The pharmacokinetic profile of metolazone reveals important insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Metolazone is well-absorbed following oral administration. It exhibits a long half-life, allowing for once-daily dosing.
- Metabolism : It undergoes hepatic metabolism, primarily through conjugation processes.
- Excretion : The drug is excreted through urine, with a significant portion appearing as unchanged drug .
Efficacy in Heart Failure
A cohort study examined the use of metolazone as an adjunct therapy in patients with heart failure who were resistant to loop diuretics like furosemide. Key findings include:
- Patient Demographics : The study involved patients with a mean age of 68 years.
- Outcomes : Adding metolazone did not significantly increase morbidity or mortality compared to those receiving furosemide alone. The hazard ratio for death or re-hospitalization was 0.78, indicating no significant difference .
Study Parameter | Furosemide Only | Furosemide + Metolazone |
---|---|---|
Mean Age (years) | 68.19 ± 12.98 | 68.19 ± 12.98 |
Total Daily Mean Furosemide Dose | 122.4 ± 62.1 mg | 160.5 ± 38.8 mg |
Total Daily Mean Metolazone Dose | N/A | 5.2 ± 2.8 mg |
Hazard Ratio for Mortality | N/A | 0.78 |
Electrolyte Balance and Renal Function
Another study assessed the effects of metolazone on renal function and electrolyte balance when combined with furosemide:
- Weight Loss : Patients receiving metolazone showed significant weight loss compared to those on furosemide alone.
- Electrolyte Monitoring : Regular monitoring revealed that metolazone use could lead to changes in serum electrolytes, necessitating careful observation for fluid and electrolyte imbalances .
Safety Considerations
While metolazone is generally well-tolerated, it requires monitoring due to potential side effects related to electrolyte imbalances:
Propiedades
IUPAC Name |
7-chloro-2-methyl-3-(3-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9-4-3-5-11(6-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYCJRQUTXFDLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC(=C3)C)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50869-25-5 | |
Record name | m-Metolazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050869255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | M-METOLAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1M5J89G86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.